REACTION_CXSMILES
|
C12(C3C=C[C:14]([O:15]CC(O)=O)=[CH:13]C=3)CC3CC(CC(C3)C1)C2.N[C:23]1[CH:28]=[CH:27][C:26]([S:29]([NH2:32])(=[O:31])=[O:30])=[CH:25][CH:24]=1.C[N:34](C=O)C>CN(C)C1C=CN=CC=1>[S:29]([C:26]1[CH:27]=[CH:28][C:23]([CH2:13][C:14]([NH2:34])=[O:15])=[CH:24][CH:25]=1)(=[O:31])(=[O:30])[NH2:32]
|
Name
|
|
Quantity
|
143 mg
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=CC=C(OCC(=O)O)C=C2
|
Name
|
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)N
|
Name
|
benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
92 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4 anh)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel column chromatography (CH2Cl2:MeOH=40:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78.9 mg | |
YIELD: PERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |